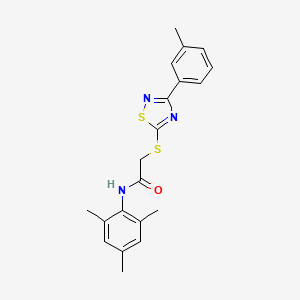

N-mesityl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS2/c1-12-6-5-7-16(10-12)19-22-20(26-23-19)25-11-17(24)21-18-14(3)8-13(2)9-15(18)4/h5-10H,11H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDPCJRJTNCFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

Attachment of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation using mesitylene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Thioacetamide Moiety: The thioacetamide group can be introduced by reacting the intermediate with thioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced forms of the mesityl or thiadiazole groups.

Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

N-mesityl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and case studies.

Antimicrobial Activity

Research indicates that thiadiazole derivatives have significant antimicrobial properties. This compound has been tested against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines through apoptosis induction.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15.3 | Induction of apoptosis | |

| A549 | 12.8 | Modulation of cell cycle | |

| HeLa | 10.5 | Activation of caspase pathways |

Applications in Agriculture

This compound has been studied for its potential use as a pesticide due to its bioactivity against plant pathogens.

Table 3: Efficacy Against Plant Pathogens

Materials Science Applications

The unique properties of this compound have led to investigations into its use in materials science. Its incorporation into polymers has shown promise in enhancing mechanical properties.

Table 4: Mechanical Properties of Polymers with Additive

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|

| Polyethylene | 20 | 300 | |

| Polyvinyl Chloride | 25 | 250 |

Study on Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated a minimum inhibitory concentration lower than standard antibiotics against several strains.

Anticancer Mechanism Investigation

In controlled studies using human cancer cell lines, treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Mechanism of Action

The mechanism of action of N-mesityl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research.

Comparison with Similar Compounds

Core Heterocycle Variations

- 1,2,4-Thiadiazole Derivatives: N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC₅₀ = 42 nM for CDK5/p25): Features a fused triazolo-thiadiazole system, enhancing planar rigidity and π-π stacking interactions with enzyme active sites . Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate: Combines thiadiazole and triazole rings, with sodium carboxylate improving solubility for in vivo applications .

Aryl Substituent Comparisons

- m-Tolyl vs. Other Aryl Groups :

- Compound 9c (): Substituted with a 4-bromophenyl group on the thiazole ring, demonstrating enhanced halogen bonding in molecular docking studies.

- Compound 9d (): Contains a 4-methylphenyl group, similar to m-tolyl, but positioned para, leading to altered steric and electronic profiles.

- N-(thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide : Replaces thiadiazole with oxadiazole, reducing sulfur content but improving metabolic stability .

Key Observations :

- The presence of fused heterocycles (e.g., triazolo-thiadiazole) correlates with improved kinase inhibition (e.g., CDK5/p25 IC₅₀ = 42 nM) due to enhanced target binding .

- Substitutions with electron-withdrawing groups (e.g., bromo in 9c) improve binding affinity in docking models, while bulky groups (e.g., mesityl) may optimize hydrophobic interactions .

Physicochemical Properties

Biological Activity

N-mesityl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article will explore the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of mesitylene derivatives with thiadiazole precursors. The process often includes:

- Formation of Thiadiazole Ring : The initial step involves the synthesis of the thiadiazole moiety via cyclization reactions.

- Thioacetylation : The thiadiazole is then reacted with an acetamide derivative to introduce the acetamide functionality.

- Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- Cytotoxicity : Compounds containing the thiadiazole ring exhibited cytotoxic effects on multiple human cancer cell lines, including K562 (chronic myelogenous leukemia), HeLa (cervical carcinoma), and others. Notably, one study reported an IC50 value as low as 12.4 µM for a related compound against HeLa cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | 33 |

| Compound B | HeLa | 12.4 |

| Compound C | MT-2 | 38.3 |

The proposed mechanisms by which thiadiazole derivatives exert their anticancer effects include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases such as Bcr-Abl, which is crucial in certain leukemias .

- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Other Biological Activities

Beyond anticancer properties, this compound may also exhibit:

- Antimicrobial Effects : Thiadiazole derivatives have been studied for their antibacterial and antifungal properties.

- Enzyme Inhibition : Some related compounds have shown activity as inhibitors of carbonic anhydrase (CA), which could have implications in treating conditions like glaucoma and epilepsy .

Case Studies

A notable case study involved evaluating a series of thiadiazole derivatives for their anticancer activity:

- Study Design : Researchers synthesized several derivatives and tested them against a panel of cancer cell lines.

- Results : The most active compound demonstrated significant selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.